1-Benzyl-4-phenylpiperazine

Dopamine D2 Receptor Agonist Neuropharmacology

Specify 1-Benzyl-4-phenylpiperazine (3074-46-2) for research. This dual pharmacophore uniquely combines D2 agonism (Ki 16 nM), D4 antagonism and 5-HT1A interaction, a profile BZP or PP lack. Stable solid (m.p. 51-53°C) simplifies analytical method development. Ensure you purchase from reputable sources for reliable, polypharmacology-focused CNS target studies.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 3074-46-2
Cat. No. B182925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-phenylpiperazine
CAS3074-46-2
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2
InChIKeyVEJWDLHOLWGRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-phenylpiperazine (CAS 3074-46-2): A Dual Pharmacophore Piperazine for Dopaminergic and Serotonergic Research


1-Benzyl-4-phenylpiperazine (CAS 3074-46-2) is a synthetic piperazine derivative characterized by both a benzyl and a phenyl substituent on the piperazine ring [1]. This dual substitution pattern distinguishes it from simpler mono-substituted piperazines and underpins a distinct polypharmacology profile. The compound demonstrates measurable, dual interactions at dopamine receptor subtypes (D2 and D4) and the serotonin 5-HT1A receptor, a combination that is a recognized research vector for neuropsychiatric conditions [2][3]. Its physicochemical properties, including a moderate LogP and a solid-state melting point, further differentiate it from other research piperazines, impacting its suitability for specific in vitro and in vivo experimental designs .

1-Benzyl-4-phenylpiperazine (3074-46-2): Why In-Class Substitution Is Not a Viable Procurement Strategy


Substituting 1-Benzyl-4-phenylpiperazine with a generic piperazine analog like 1-benzylpiperazine (BZP) or 1-phenylpiperazine (PP) is not a scientifically sound practice. These compounds are not functionally interchangeable. While BZP acts primarily as a non-selective monoamine releaser and PP shows preferential noradrenergic releasing activity, the target compound's unique dual pharmacophore confers a balanced, multi-target profile including potent dopamine D2 agonism, selective dopamine D4 antagonism, and 5-HT1A receptor interaction [1][2]. This difference is quantifiable and results in divergent biological outcomes, rendering BZP or PP unsuitable as research proxies for investigating the specific polypharmacology of 1-Benzyl-4-phenylpiperazine [3][4].

1-Benzyl-4-phenylpiperazine (3074-46-2): Quantifiable Differentiation Against Key Piperazine Analogs


Dopamine D2 Receptor Affinity: High Potency Agonism vs. Inactive Phenylpiperazine

1-Benzyl-4-phenylpiperazine exhibits high-affinity agonism at the dopamine D2 receptor, a property not shared by its simple phenylpiperazine counterpart. Binding data shows a Ki of 16 nM for the target compound in a rat striatal membrane assay [1]. In stark contrast, 1-phenylpiperazine (PP) lacks appreciable affinity for dopamine receptors, with reported Ki values for D2-like receptors in the micromolar range or higher [2]. This quantifies a >60-fold difference in receptor engagement, demonstrating that the addition of the benzyl group is critical for D2 activity.

Dopamine D2 Receptor Agonist Neuropharmacology Structure-Activity Relationship

Dopamine D4 Receptor Affinity: Antagonism Profile Distinct from Benzylpiperazine

The compound demonstrates a distinct affinity for the human dopamine D4.4 receptor subtype with a Ki of 267 nM [1]. This is a key differentiator from 1-benzylpiperazine (BZP), which is not recognized for D4 receptor activity and is primarily characterized as a non-selective monoamine releaser [2]. Patent literature explicitly claims 1-phenyl-4-benzylpiperazines as a class of D4-selective ligands, attributing their potential therapeutic utility to this specific target engagement, which is absent in the simpler BZP analog [3].

Dopamine D4 Receptor Antagonist Selectivity Antipsychotic Research

Physicochemical Profile: Solid State and Lipophilicity Differentiate from Oily Analogs

Procurement and formulation are directly impacted by physicochemical properties. 1-Benzyl-4-phenylpiperazine is a solid at room temperature with a reported melting point of 51-53°C [1] and a calculated LogP of ~3.3 . This contrasts sharply with simpler analogs like 1-benzylpiperazine (BZP), which is an oily liquid. The solid-state form simplifies handling, weighing, and purification. Furthermore, its moderate lipophilicity (LogP 3.3) is considerably higher than that of 1-phenylpiperazine (PP) (LogP ~1.5) [2], indicating substantially greater membrane permeability, a critical factor for in vitro cell-based assays and in vivo studies.

Physicochemical Properties LogP Melting Point Formulation

Serotonin 5-HT1A Receptor Ligand: A Polypharmacology Advantage Over Simple Analogs

In addition to its dopaminergic activity, 1-Benzyl-4-phenylpiperazine is reported as a specific ligand for the serotonin 5-HT1A receptor . This dual dopamine/serotonin targeting is a known and desirable polypharmacology for research into complex psychiatric conditions like depression and psychosis [1]. While quantitative Ki data for the 5-HT1A receptor is not publicly available in primary literature, vendor specifications and patent applications consistently highlight this interaction as a defining feature of the molecule. This is in contrast to 1-benzylpiperazine (BZP), whose serotonergic effects are primarily attributed to non-selective monoamine release rather than direct, high-affinity receptor binding [2].

5-HT1A Receptor Serotonin Polypharmacology Depression Research

GABA-A Receptor Antagonism: A Novel Mechanism Inferring Lower Potency Than Chlorinated Analogs

A structure-activity relationship study on piperazine derivatives found that they inhibit the human α1β2γ2 GABAA receptor in a concentration-dependent manner. While 1-Benzyl-4-phenylpiperazine was not directly tested, the study provides a rank-order of potency for related compounds [1]. Phenylpiperazine (PP), the core of the target compound, was found to be a relatively weak antagonist (ranked 7th out of 12). In contrast, chlorophenylpiperazines like mCPP were among the most potent antagonists [1]. This class-level inference suggests that 1-Benzyl-4-phenylpiperazine likely has a lower propensity for GABA-A mediated effects compared to its chlorinated counterparts, which may be a relevant safety or selectivity consideration for in vivo studies.

GABA-A Receptor Antagonist Mechanism of Action Toxicology

1-Benzyl-4-phenylpiperazine (3074-46-2): Primary Application Scenarios Derived from Evidence


D2/D4 Dopamine Receptor Subtype Selectivity Profiling

Researchers can use 1-Benzyl-4-phenylpiperazine as a tool compound to investigate the functional consequences of combined D2 agonism and D4 antagonism. Its high affinity for D2 (Ki 16 nM) and moderate affinity for D4 (Ki 267 nM) make it suitable for competitive binding assays and functional studies in cell lines expressing these receptor subtypes, where simpler analogs like BZP or PP would not provide this dual activity profile [1].

Investigating 5-HT1A/D2 Polypharmacology in Neuropsychiatric Models

Given its reported activity as a specific ligand for the serotonin 5-HT1A receptor alongside its dopaminergic effects, this compound serves as a valuable pharmacological probe in preclinical models of depression, anxiety, and psychosis. Its dual-target profile allows researchers to explore the therapeutic potential of modulating both systems simultaneously, a strategy of interest in drug discovery for complex CNS disorders .

Physicochemical Benchmarking and Formulation Studies

Due to its solid-state nature (m.p. 51-53°C) and defined LogP (3.3), 1-Benzyl-4-phenylpiperazine is a practical standard for developing formulation protocols or analytical methods for the broader class of piperazine derivatives. It serves as a more convenient and stable solid alternative to oily analogs like BZP for method development in HPLC, mass spectrometry, and solubility assessments .

Calibration of GABA-A Off-Target Activity in Piperazine Libraries

Researchers screening piperazine libraries can utilize this compound as a reference standard for low GABA-A receptor activity. Based on class-level inference, its profile is distinct from highly potent chlorinated piperazines (e.g., mCPP) [2]. This allows for the calibration of off-target GABAergic effects in functional assays and aids in the selection of lead compounds with a cleaner monoaminergic signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.